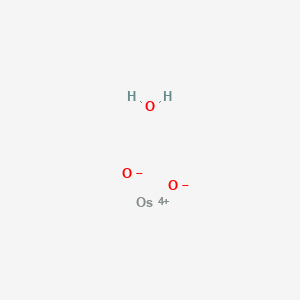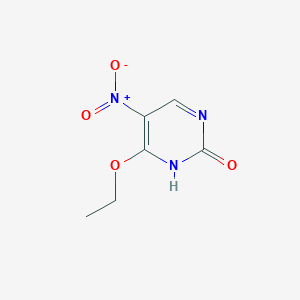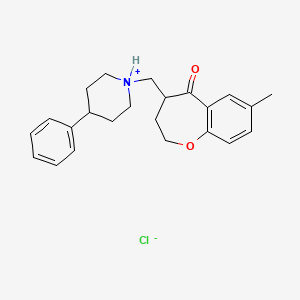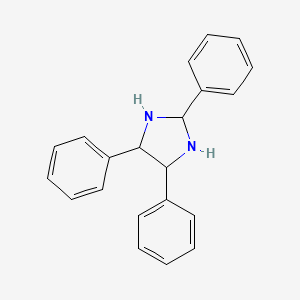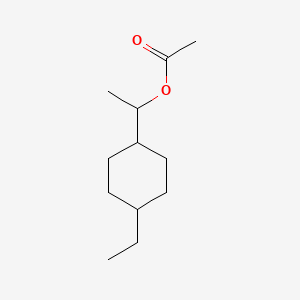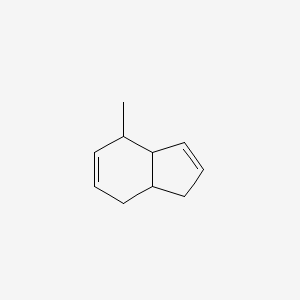
alpha-Isopropyl-alpha-(4-dimethylaminobutyl)-1-naphthylacetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Isopropyl-alpha-(4-dimethylaminobutyl)-1-naphthylacetic acid hydrochloride is a chemical compound known for its diverse applications in scientific research. It is characterized by its complex molecular structure, which includes a naphthalene ring, an isopropyl group, and a dimethylaminobutyl chain. This compound is often used in various fields such as chemistry, biology, and medicine due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Isopropyl-alpha-(4-dimethylaminobutyl)-1-naphthylacetic acid hydrochloride typically involves multiple steps. One common method includes the reaction of 1-naphthylacetonitrile with isopropyl bromide in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-dimethylaminobutyl chloride under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The process involves rigorous quality control measures to ensure that the final product meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-Isopropyl-alpha-(4-dimethylaminobutyl)-1-naphthylacetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthalenes. Substitution reactions can result in various derivatives with different functional groups.
Applications De Recherche Scientifique
Alpha-Isopropyl-alpha-(4-dimethylaminobutyl)-1-naphthylacetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is employed in the study of cellular processes and as a tool for investigating biochemical pathways.
Medicine: It has potential therapeutic applications and is used in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of alpha-Isopropyl-alpha-(4-dimethylaminobutyl)-1-naphthylacetic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Naphthaleneacetonitrile
- Alpha-(4-dimethylaminobutyl)-1-naphthylacetonitrile
- 6-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylhexanamide
Uniqueness
Alpha-Isopropyl-alpha-(4-dimethylaminobutyl)-1-naphthylacetic acid hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of functional groups allows it to participate in a wide range of reactions and applications, making it a valuable compound in scientific research.
Propriétés
Numéro CAS |
6683-14-3 |
|---|---|
Formule moléculaire |
C21H30ClNO2 |
Poids moléculaire |
363.9 g/mol |
Nom IUPAC |
(5-carboxy-6-methyl-5-naphthalen-1-ylheptyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C21H29NO2.ClH/c1-16(2)21(20(23)24,14-7-8-15-22(3)4)19-13-9-11-17-10-5-6-12-18(17)19;/h5-6,9-13,16H,7-8,14-15H2,1-4H3,(H,23,24);1H |
Clé InChI |
QCCNMOSNNRDEKG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CCCC[NH+](C)C)(C1=CC=CC2=CC=CC=C21)C(=O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



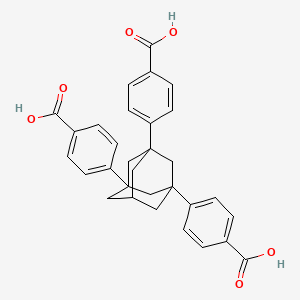
![2-[[5-Acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl](2-hydroxyethyl)amino]ethyl acetate](/img/structure/B13780187.png)
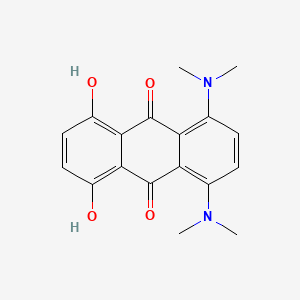
![Methanesulfonic acid, [bis(2-hydroxyethyl)amino]-, monosodium salt](/img/structure/B13780192.png)
![N-[3-[(2-Cyanoethyl)allylamino]-4-methoxyphenyl]acetamide](/img/structure/B13780213.png)
